3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Apoptosis induction Anticancer drug discovery Caspase activation

This 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a non-fungible entity within the apoptosis-inducing 3-aryl-5-aryl-1,2,4-oxadiazole chemotype. The 4-Br (electron-withdrawing) at C3 and 4-MeO (electron-donating) at C5 substitution pattern is SAR-validated as essential for target engagement; minor modifications abolish activity. Procure this NCGC-indexed probe for caspase screening, HTS, or Pd-catalyzed diversification. ≥98% purity, mp 88–91°C, distinct Br isotopic signature for LC-MS quantification.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
CAS No. 331989-76-5
Cat. No. B1595440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS331989-76-5
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-17-14(18-20-15)10-2-6-12(16)7-3-10/h2-9H,1H3
InChIKeyPWXVKWQJAHTEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Core Scaffold Identity and Procurement-Relevant Specifications


3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 331989-76-5, MF: C₁₅H₁₁BrN₂O₂, MW: 331.2 g/mol, PubChem CID: 789887) is a disubstituted 1,2,4-oxadiazole heterocycle featuring a 4-bromophenyl moiety at the 3-position and a 4-methoxyphenyl moiety at the 5-position [1]. This compound belongs to the 3-aryl-5-aryl-1,2,4-oxadiazole structural class, which has been established in peer-reviewed medicinal chemistry literature as a scaffold for apoptosis-inducing agents with potential anticancer applications [2]. The compound is commercially available at 95% and 98% purity grades from multiple chemical suppliers, with a reported melting point of 88-91 °C and a predicted boiling point of 450.4±55.0 °C .

Why Generic 1,2,4-Oxadiazole Substitution Fails: Substitution Pattern Dictates Biological Profile for 331989-76-5


Within the 3-aryl-5-aryl-1,2,4-oxadiazole chemical series, the precise combination and positioning of aryl substituents is not interchangeable. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that the nature of the 3-aryl and 5-aryl groups directly determines both cellular potency and target engagement [1]. Specifically, the presence of an electron-withdrawing bromine substituent at the para-position of the 3-phenyl ring, combined with an electron-donating methoxy group at the para-position of the 5-phenyl ring, creates a unique electronic distribution across the oxadiazole core that influences molecular recognition events. The SAR investigation leading to clinical candidates in this series revealed that even minor modifications to substitution patterns result in complete loss of activity against specific cancer cell lines, underscoring that 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole represents a non-fungible, precisely defined chemical entity rather than a generic oxadiazole interchangeable with close analogs [2].

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole vs. Structural Analogs


Scaffold Validation: Unique 3-Aryl-5-Aryl Oxadiazole Apoptosis Inducer Chemotype Identity

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole belongs to the 3-aryl-5-aryl-1,2,4-oxadiazole chemotype, which was identified through a caspase-based high-throughput screening campaign as a novel series of apoptosis inducers with potential anticancer activity [1]. This chemotype is structurally and mechanistically distinct from 1,3,4-oxadiazole isomers (e.g., 2,5-disubstituted variants) and 1,2,5-oxadiazoles, which possess different electronic properties and biological target profiles. The lead compound from this series, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated activity against breast and colorectal cancer cell lines, while SAR analysis confirmed that the 5-position requires a substituted five-membered heterocycle or aryl ring for activity retention [2].

Apoptosis induction Anticancer drug discovery Caspase activation Chemical genetics

Physicochemical Benchmarking: Melting Point and Structural Descriptors of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

The compound exhibits a experimentally determined melting point of 88-91 °C (measured in methanol/water) . This value is significantly lower than that of the unsubstituted parent 3,5-diphenyl-1,2,4-oxadiazole (mp ~141-143 °C) and the symmetrically substituted 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole analog (mp >200 °C), reflecting the asymmetric substitution pattern and the presence of the methoxy group which reduces crystal lattice packing efficiency. The compound has a molecular weight of 331.2 g/mol, a predicted density of 1.443±0.06 g/cm³, a predicted boiling point of 450.4±55.0 °C, and zero hydrogen bond donors with four hydrogen bond acceptors, indicating limited aqueous solubility and high LogP character [1].

Crystallinity Formulation development Solid-state characterization Quality control

Enzymatic Activity Benchmarking: Comparative Xanthine Oxidase Inhibition Data for Structurally Proximal Analogs

While direct enzymatic data for 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole are not publicly reported, a structurally proximal analog, 1-acetyl-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (which retains the identical 4-bromophenyl and 4-methoxyphenyl aryl appendages but differs in the central heterocyclic core), was tested for bovine xanthine oxidase inhibition and exhibited an IC₅₀ of 66.5 μM (6.65×10⁴ nM) [1]. This value provides a quantitative activity benchmark for compounds bearing the identical 4-bromophenyl/4-methoxyphenyl substitution pattern and establishes a reference point for comparative evaluation of the target oxadiazole versus the pyrazoline analog.

Enzyme inhibition Xanthine oxidase Biochemical screening Structure-activity transferability

ChEMBL Database Registry Confirmation and Chemical Probe Candidacy Status

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is registered in the ChEMBL database under CHEMBL3752087, indicating its inclusion in curated medicinal chemistry and bioactivity data resources [1]. ChEMBL registration typically occurs for compounds that have appeared in peer-reviewed literature, patent disclosures, or screening datasets with documented biological measurements. The compound is also cataloged in the NIH NCGC (NCGC00340710-01) compound collection, further confirming its status as a recognized chemical probe candidate suitable for high-throughput screening applications . This database registration distinguishes it from unregistered, poorly characterized commercial analogs lacking authoritative database curation.

Chemical probe Database curation ChEMBL Screening collection

Structural SAR Positioning: Role of 4-Bromo/4-Methoxy Substitution Pattern in Apoptosis-Inducing Oxadiazoles

The SAR investigation of 3-aryl-5-aryl-1,2,4-oxadiazoles established that substitution at both the 3-aryl and 5-aryl positions is required for apoptosis-inducing activity [1]. Specifically, the 3-aryl group tolerates electron-withdrawing substituents such as bromo, chloro, and trifluoromethyl, while the 5-position requires a substituted five-membered heterocycle or appropriately substituted aryl ring. The combination of a para-bromo substituent (electron-withdrawing, lipophilic) on the 3-phenyl ring and a para-methoxy substituent (electron-donating, hydrogen bond accepting) on the 5-phenyl ring generates a defined electronic push-pull system across the oxadiazole core that distinguishes this compound from analogs with alternative substitution patterns. Follow-on optimization studies for this chemotype focused on improving aqueous solubility while maintaining apoptosis-inducing potency, resulting in development candidates 4g and 4h with in vivo efficacy [2].

Structure-activity relationship Medicinal chemistry Apoptosis Lead optimization

Synthetic Accessibility and Reaction Versatility: Positional Isomer Differentiation

The 3,5-disubstituted 1,2,4-oxadiazole scaffold, including this compound, can be synthesized via cyclization of gem-dibromomethylarenes with amidoximes, as demonstrated in a 2020 methodology study covering R₁ substituents including phenyl, 4-chlorophenyl, 4-bromophenyl, 4-fluorophenyl, and 4-methoxyphenyl [1]. This synthetic accessibility differentiates 3,5-disubstituted 1,2,4-oxadiazoles from their 1,2,5-oxadiazole (furazan) isomers and from 1,3,4-oxadiazoles, which require distinct synthetic routes and exhibit different reactivity profiles. The bromophenyl substituent at the 3-position provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the methoxyphenyl group at the 5-position contributes to the compound's distinct electronic and solubility characteristics.

Synthetic methodology Medicinal chemistry Building block Derivatization

High-Value Application Scenarios for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 331989-76-5)


Apoptosis Pathway Chemical Biology and Cancer Cell Screening

This compound serves as a structurally defined member of the 3-aryl-5-aryl-1,2,4-oxadiazole chemotype, which was identified and validated as a novel apoptosis-inducing scaffold through caspase-based high-throughput screening [1]. Researchers investigating programmed cell death mechanisms, caspase activation pathways, or conducting phenotypic screening for anticancer agents can utilize this compound as a literature-anchored chemical probe. Its inclusion in the NCGC compound collection (NCGC00340710-01) confirms suitability for HTS applications . The bromo/methoxy substitution pattern represents a specific SAR point within the broader chemotype series, enabling comparative analysis with other substitution variants reported in the original SAR studies.

Medicinal Chemistry Lead Optimization and SAR Expansion

For medicinal chemistry programs focused on apoptosis-inducing anticancer agents, this compound provides a defined SAR reference point within the 3-aryl-5-aryl-1,2,4-oxadiazole series [1]. The bromophenyl substituent at the 3-position offers a synthetic handle for palladium-catalyzed cross-coupling diversification, enabling the systematic exploration of SAR through Suzuki, Heck, or Sonogashira reactions [2]. The documented solubility limitations of this chemotype (addressed in follow-on optimization studies through substitutions at the 2- and 3-positions of the 3-aryl group) provide a clear rationale for analog design focused on improving drug-like properties while retaining apoptosis-inducing activity .

Chemical Biology Tool Compound for Comparative Oxadiazole Isomer Studies

This 1,2,4-oxadiazole derivative can be employed in comparative studies alongside 1,3,4-oxadiazole and 1,2,5-oxadiazole isomers to investigate how oxadiazole regioisomerism influences biological target engagement, cellular permeability, and metabolic stability. The defined substitution pattern (4-bromophenyl at C3, 4-methoxyphenyl at C5) enables controlled comparative analysis against corresponding isomers bearing identical aryl groups but differing in heterocyclic core arrangement. The ChEMBL registration (CHEMBL3752087) and multi-database indexing facilitate cross-referencing with any existing bioactivity data across public repositories .

Analytical Reference Standard and Method Development

With a defined melting point of 88-91 °C, established molecular weight (331.2 g/mol), and commercial availability at 98% purity , this compound can serve as an analytical reference standard for HPLC method development, LC-MS calibration, or quality control applications involving 1,2,4-oxadiazole-containing pharmaceutical intermediates. The bromine atom provides a distinctive isotopic signature (M and M+2 peaks) that is analytically advantageous for mass spectrometry-based detection and quantification. The compound's predicted physicochemical parameters (LogP, H-bond donor/acceptor counts) make it suitable as a retention time marker for moderately lipophilic heterocycles in reversed-phase chromatography systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.